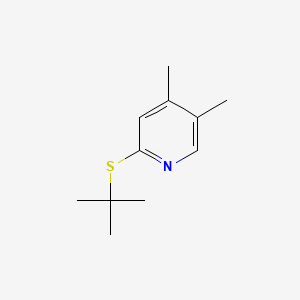
2-Tert-butylsulfanyl-4,5-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butylsulfanyl-4,5-dimethylpyridine is an organic compound with the molecular formula C₁₁H₁₇NS. It is a derivative of lutidine, which is a dimethyl-substituted pyridine. This compound is characterized by the presence of a tert-butylmercapto group attached to the 4 and 5 positions of the lutidine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylsulfanyl-4,5-dimethylpyridine typically involves the reaction of 4,5-lutidine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane. The reaction can be represented as follows:
4,5-Lutidine+Tert-butylthiolCatalystthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
2-Tert-butylsulfanyl-4,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The tert-butylmercapto group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted lutidine derivatives.
科学的研究の応用
2-Tert-butylsulfanyl-4,5-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用機序
The mechanism of action of 2-Tert-butylsulfanyl-4,5-dimethylpyridine involves its interaction with specific molecular targets. The tert-butylmercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
2,6-Lutidine: A dimethyl-substituted pyridine with similar structural features but lacking the tert-butylmercapto group.
2,4-Lutidine: Another dimethyl-substituted pyridine with different substitution patterns.
3,5-Lutidine: A lutidine derivative with methyl groups at the 3 and 5 positions.
Uniqueness
2-Tert-butylsulfanyl-4,5-dimethylpyridine is unique due to the presence of the tert-butylmercapto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
18794-51-9 |
|---|---|
分子式 |
C11H17NS |
分子量 |
195.324 |
IUPAC名 |
2-tert-butylsulfanyl-4,5-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-10(12-7-9(8)2)13-11(3,4)5/h6-7H,1-5H3 |
InChIキー |
BWBRWDDRRDAUJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1C)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















